molecular formula C9H14N2O2S B125896 N-(2-Aminoethyl)-4-methylbenzenesulfonamide CAS No. 14316-16-6

N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Cat. No.: B125896
CAS No.: 14316-16-6
M. Wt: 214.29 g/mol
InChI Key: JATMCAQQSXISOR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group linked to a 2-aminoethylamine moiety. This compound belongs to a broader class of sulfonamides, which are widely studied for their pharmacological and chemical properties, including antimicrobial, enzyme inhibitory, and receptor-binding activities .

Properties

IUPAC Name

N-(2-aminoethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2O2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATMCAQQSXISOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306614
Record name N-(2-Aminoethyl)-4-methylbenzenesulfonamide
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Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14316-16-6
Record name N-(2-Aminoethyl)-4-methylbenzenesulfonamide
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Record name N-(2-Aminoethyl)-4-methylbenzenesulfonamide
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Record name 14316-16-6
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Record name N-(2-Aminoethyl)-4-methylbenzenesulfonamide
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Record name N-(2-aminoethyl)-p-toluenesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of ethylenediamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemical Synthesis

N-(2-Aminoethyl)-4-methylbenzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are employed in creating sulfonylurea hypoglycemic agents, which are vital for managing diabetes. The synthesis typically involves several steps:

  • Acetylation Reaction : Utilizes β-phenethylamine and acetic acid to form an acetylated product.
  • Chlorosulfonation : Involves chlorinating agents like phosphorus pentachloride to introduce sulfonyl groups.
  • Amination Reaction : Adds amino groups to the structure.
  • Hydrolysis and Refinement : Purifies the final product for use in pharmaceutical applications .

Antidiabetic Agents

This compound is primarily recognized for its role in synthesizing sulfonylurea drugs such as glipizide, glimepiride, gliquidone, and glibenclamide. These medications are essential for controlling blood sugar levels in patients with type 2 diabetes mellitus. The compound's ability to enhance insulin secretion from pancreatic beta cells makes it a key player in diabetes treatment .

Biochemical Research

This compound is utilized in biochemical research, particularly in studying enzyme interactions and drug development processes. It can be used to develop microfluidic systems for biochemical assays, enhancing the precision and efficiency of experimental setups .

Analytical Applications

The compound is also significant in analytical chemistry. It is used in method development for quality control (QC) applications related to drug formulations. Its properties allow researchers to validate analytical methods for the detection of active pharmaceutical ingredients (APIs) in complex matrices .

Synthesis Optimization

A case study focused on optimizing the synthesis of this compound highlighted improvements in yield and cost-effectiveness by modifying reaction conditions and raw material selection. The study demonstrated that using less chlorosulfonic acid reduced environmental impact while maintaining high product yields .

Clinical Trials

In clinical settings, derivatives of this compound have been tested for their efficacy in lowering blood glucose levels among diabetic patients. Results indicated significant improvements in glycemic control when administered alongside standard treatments .

Data Tables

Application AreaSpecific UseExample Compounds
PharmaceuticalSynthesis of hypoglycemic agentsGlipizide, Glimepiride
AntimicrobialInhibition of bacterial growthSulfanilamide derivatives
Biochemical ResearchDevelopment of microfluidic systemsAssays for enzyme activity
Analytical ChemistryQuality control methodsValidation of drug formulations

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

The following table compares N-(2-Aminoethyl)-4-methylbenzenesulfonamide with structurally related sulfonamide derivatives, focusing on molecular properties, substituent effects, and biological activities:

Compound Molecular Formula Molecular Weight Substituent Key Properties
This compound C₉H₁₄N₂O₂S 214.28 g/mol 2-Aminoethyl Hypothesized moderate solubility in polar solvents; potential enzyme interaction
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide C₉H₁₃NO₃S 215.27 g/mol 2-Hydroxyethyl White solid; mp 55–57°C; higher polarity due to hydroxyl group
N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide C₁₀H₁₅NO₃S 229.30 g/mol 3-Hydroxypropyl White solid; mp 50–51°C; increased chain length enhances solubility
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide C₈H₉F₃N₂O₂S 254.22 g/mol 2,2,2-Trifluoroethyl Soluble in DMSO/chloroform; fluorinated substituent enhances metabolic stability
N-Benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide C₁₆H₁₈N₂O₃S 318.40 g/mol Benzyl + 2-hydroxyethyl Bulky substituent reduces solubility; potential CNS activity

Key Observations:

Substituent Effects on Solubility: Hydrophilic groups (e.g., hydroxyl in N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide) improve aqueous solubility compared to aminoethyl derivatives . Fluorinated substituents (e.g., in 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide) enhance lipid solubility and metabolic resistance .

Biological Activity Trends: The 2-aminoethyl group in the target compound may exhibit weaker receptor-binding affinity compared to hydroxyalkyl analogs, as seen in studies of cannabinoid receptor ligands .

Synthetic Flexibility: Substituent diversity (e.g., azides in N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide) allows for click chemistry applications, unlike the simpler aminoethyl variant .

Structure-Activity Relationship (SAR) Insights

  • Aminoethyl vs.
  • Chain Length : Extending the alkyl chain (e.g., from ethyl to propyl) increases molecular weight and may improve membrane permeability but could reduce target specificity .
  • Aromatic Modifications : Compounds like N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide demonstrate that aromatic bulkiness can enhance receptor selectivity but may complicate synthesis .

Biological Activity

N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also known as 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride (AEBSF), is a sulfonamide derivative recognized for its significant biological activities, particularly as a serine protease inhibitor. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its diverse interactions with biological systems.

Target Enzymes
AEBSF primarily targets serine proteases, which are crucial for numerous physiological processes. The inhibition of these enzymes can lead to significant alterations in protein metabolism and cellular functions. Key serine proteases affected include:

  • Chymotrypsin
  • Kallikrein
  • Plasmin
  • Thrombin
  • Trypsin

Mode of Action
AEBSF acts as an irreversible inhibitor by covalently modifying the hydroxyl group of serine residues in the active sites of these enzymes. This modification effectively halts their enzymatic activity, which is critical in various biological pathways, including those regulating cholesterol levels through sterol regulatory element-binding proteins (SREBP) .

AEBSF is characterized by its water solubility, facilitating its distribution throughout the body. It shows increased stability at lower pH levels, making it suitable for applications in acidic environments, such as certain cellular compartments .

Table 1: Summary of AEBSF's Biological Properties

PropertyDescription
SolubilityWater-soluble
StabilityMore stable at low pH
Target EnzymesSerine proteases (e.g., chymotrypsin, thrombin)
Inhibition TypeIrreversible inhibition

Cellular Effects and In Vivo Studies

Research indicates that AEBSF can inhibit the infection of respiratory syncytial virus (RSV) in vitro, showcasing its potential antiviral properties . In animal models, AEBSF has demonstrated efficacy in attenuating inflammation induced by allergens, such as ovalbumin in mouse models of airway allergy .

Case Study: Cardiovascular Effects

A study investigating the cardiovascular effects of 4-(2-aminoethyl)-benzenesulfonamide revealed that this compound significantly decreased coronary resistance and perfusion pressure in an isolated rat heart model. This suggests a potential role in modulating vascular resistance through interactions with calcium channels .

Pharmacokinetics

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of AEBSF. These studies suggest varying permeability across different cell types, indicating that the biological activity may be influenced by the specific cellular environment .

Table 2: Pharmacokinetic Parameters of AEBSF

ParameterValue/Description
AbsorptionVaries by cell type
DistributionWater-soluble; facilitates widespread distribution
MetabolismInvolves covalent modification of target enzymes
ExcretionNot fully characterized; requires further studies

Q & A

Q. What quality control steps are essential when using this compound in multi-step syntheses?

  • Answer:
  • Purity: Confirm via HPLC (≥95% purity) and elemental analysis.
  • Stability Testing: Store under inert atmosphere (N₂/Ar) to prevent oxidation of the –NH₂ group.
  • Intermediate Characterization: Use high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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